molecular formula C19H16O4 B14733344 4,4'-(Phenylmethanediyl)dibenzene-1,3-diol CAS No. 6271-15-4

4,4'-(Phenylmethanediyl)dibenzene-1,3-diol

Cat. No.: B14733344
CAS No.: 6271-15-4
M. Wt: 308.3 g/mol
InChI Key: JWCUSSPCBUCTNW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol typically involves the reaction of benzene-1,3-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of benzene-1,3-diol attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylmethanediyl)dibenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Phenylmethanediyl)dibenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylmethanediyl)dibenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Phenylmethanediyl)dibenzene-1,4-diol
  • 4,4’-(Phenylmethanediyl)dibenzene-1,2-diol
  • 4,4’-(Phenylmethanediyl)dibenzene-1,3-diamine

Uniqueness

4,4’-(Phenylmethanediyl)dibenzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene rings, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

6271-15-4

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)-phenylmethyl]benzene-1,3-diol

InChI

InChI=1S/C19H16O4/c20-13-6-8-15(17(22)10-13)19(12-4-2-1-3-5-12)16-9-7-14(21)11-18(16)23/h1-11,19-23H

InChI Key

JWCUSSPCBUCTNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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